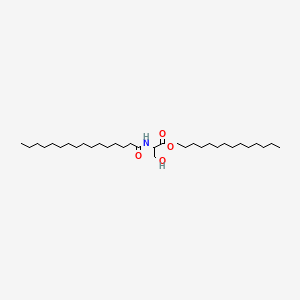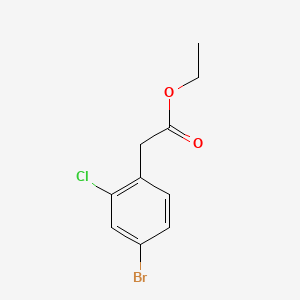
Brodimoprim-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brodimoprim-d6 is a labelled analogue of Brodimoprim . Brodimoprim is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom . It is a selective inhibitor of bacterial dihydrofolate reductase .
Molecular Structure Analysis
The molecular formula of this compound is C13H9D6BrN4O2 . It has a molecular weight of 345.22 . The structure includes a pyrimidine ring attached to a brominated and dimethoxylated phenyl ring .Applications De Recherche Scientifique
Inhibiteur de la dihydrofolate réductase
Brodimoprim-d6 est un inhibiteur de la dihydrofolate réductase actif par voie orale . La dihydrofolate réductase est une enzyme qui joue un rôle crucial dans la synthèse des nucléotides et le métabolisme du folate . En inhibant cette enzyme, this compound peut empêcher la croissance de certaines bactéries, ce qui en fait un outil précieux pour l'étude de la croissance bactérienne et de la résistance aux antibiotiques .
Activité antibactérienne à large spectre
This compound est très actif contre un large spectre de bactéries à Gram négatif et à Gram positif . Ceci le rend utile pour étudier différents types d'infections bactériennes et développer de nouveaux traitements antibactériens .
Traitement des infections des voies respiratoires supérieures
This compound a été utilisé dans le traitement des infections des voies respiratoires supérieures . Il a montré son efficacité dans le traitement d'affections telles que la sinusite aiguë et l'otite moyenne . Ceci en fait un outil précieux pour l'étude et le traitement de ces affections .
Études comparatives avec d'autres antibiotiques
This compound a été utilisé dans des études comparatives avec d'autres antibiotiques comme l'ampicilline, l'érythromycine et la céfalexine . Ces études aident à comprendre l'efficacité relative et la tolérance de différents antibiotiques, guidant le choix du traitement pour diverses infections
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
Brodimoprim-d6, like its parent compound Brodimoprim, is known to interact with bacterial dihydrofolate reductase . This enzyme plays a crucial role in the folate pathway, which is essential for the synthesis of nucleotides in bacterial cells . By inhibiting this enzyme, this compound can effectively halt bacterial growth .
Cellular Effects
The primary cellular effect of this compound is the inhibition of bacterial growth. This is achieved by its interaction with bacterial dihydrofolate reductase, leading to a disruption in the synthesis of nucleotides and subsequent inhibition of DNA replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme dihydrofolate reductase . This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. By inhibiting this enzyme, this compound disrupts this process, leading to a halt in DNA replication and bacterial growth .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Brodimoprim, given their structural similarity. Brodimoprim acts on the folate pathway, specifically inhibiting the enzyme dihydrofolate reductase . This disrupts the synthesis of nucleotides, a crucial component for DNA replication .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the enzyme dihydrofolate reductase
Propriétés
IUPAC Name |
5-[[4-bromo-3,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRRLMMHNLSCP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1Br)OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)


![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
